molecular formula C16H20F3NO2 B2576245 N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1790198-59-2

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2576245
CAS No.: 1790198-59-2
M. Wt: 315.336
InChI Key: RPKPHXRWQKYERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethyl group, which is known for its importance in enhancing the biological activity and stability of pharmaceutical agents .

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of a cyclopropyl ketone with a trifluoromethylated aromatic amine under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes and interact with intracellular targets. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c1-15(22,12-7-8-12)10-20-14(21)9-4-11-2-5-13(6-3-11)16(17,18)19/h2-3,5-6,12,22H,4,7-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPHXRWQKYERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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